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Introduction

T-705 (Favipiravir) is a broad-spectrum antiviral agent that exhibits potent activity against a
wide range of RNA viruses, most notably influenza viruses. Its mechanism of action relies on its
intracellular conversion to the active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP). T-
705 is first phosphoribosylated to T-705-ribofuranosyl-5'-monophosphate (T-705-RMP) and
subsequently phosphorylated to T-705-RTP.[1] This active metabolite is recognized as a purine
nucleotide analog by the viral RNA-dependent RNA polymerase (RdRp), leading to the
inhibition of viral replication.[1][2] The inhibition is primarily achieved through two proposed
mechanisms: lethal mutagenesis, where the incorporation of T-705-RMP into the nascent viral
RNA strand induces a high rate of mutations, and chain termination of viral RNA synthesis.[3]

[4]

While favipiravir presents a high barrier to the development of resistance, studies have
successfully induced and characterized resistant viral strains in laboratory settings.[5][6] These
studies are crucial for understanding the long-term efficacy of the drug and for the proactive
development of second-generation inhibitors. This document provides detailed application
notes and protocols for utilizing T-705 and its metabolites in the study of viral resistance
mechanisms.

Mechanism of Action and Resistance
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The antiviral activity of T-705 is initiated by its intracellular conversion to T-705-RTP. This active
form competes with purine nucleosides for incorporation by the viral RdRp.[7] The incorporation
of T-705-RMP can lead to non-viable viral progeny due to an increased mutation rate.[4]

Resistance to favipiravir in influenza A virus has been associated with specific mutations in the
RdRp complex, which consists of the PB1, PB2, and PA subunits.[6] A key mutation, K229R,
located in motif F of the PB1 subunit, has been shown to confer resistance to favipiravir.[6][8]
This mutation, however, comes at a cost to viral fitness, reducing the polymerase's activity. A
compensatory mutation, P653L, in the PA subunit can restore viral fithness without
compromising the resistance conferred by the PB1 mutation.[6][9] The combination of these
two mutations results in a robustly resistant virus.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the efficacy of
favipiravir against wild-type and resistant influenza virus strains.

Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A and B Virus Strains

Virus Strain Drug Susceptibility = ECso (uM) Reference
Oseltamivir-
Seasonal A(H1N1) Susceptible & 0.19-22.48 [3]
Resistant
Oseltamivir-
2009 A(H1IN1)pdm Susceptible & 0.19 - 22.48 [3]
Resistant
Avian A(H5N1) Oseltamivir-Resistant 1.341 [5]
Avian A(H7N2) Oseltamivir-Sensitive 1.53 [5]
_ Adamantane-
Avian A(H7N2) ] 10.2 [5]
Resistant
Oseltamivir-
Influenza B .
Susceptible & 0.57-5.3 [5]
(Seasonal) ]
Resistant
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ECso (50% effective concentration) values were determined by plaque reduction assays in
Madin-Darby canine kidney (MDCK) cells.

Table 2: Impact of Resistance Mutations on Favipiravir Susceptibility in Influenza A Virus
(A/JEngland/195/2009 H1N1)

. Fold Change in
Viral Mutant ICo0 (M) ) Reference
Resistance

Wild-Type 1.8 - [10]

PB1 K229R + PA

55 ~30 [10]
P653L

IC90 (90% inhibitory concentration) values were determined in a viral yield reduction assay in
MDCK cells.

Experimental Protocols
Protocol 1: In Vitro Selection of Favipiravir-Resistant
Influenza Virus

This protocol describes the serial passage of influenza virus in the presence of favipiravir to
select for resistant mutants.

Materials:

Influenza A virus stock (e.g., A/England/195/2009)

Madin-Darby canine kidney (MDCK) cells

Cell culture medium (e.g., DMEM with 10% FBS)

Infection medium (e.g., DMEM with 0.5% BSA)

Favipiravir (T-705) stock solution

Trypsin (for viral propagation)
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o 6-well plates
Procedure:
e Seed MDCK cells in 6-well plates to form a confluent monolayer.

o Prepare a working solution of influenza virus in infection medium at a low multiplicity of
infection (MOI).

o Prepare a series of favipiravir dilutions in infection medium. A starting concentration that
provides strong selective pressure (e.g., ~99% reduction in virus plaques) should be used.
[11]

« Infect the MDCK cell monolayers with the virus solution.

o After a 1-hour adsorption period at 37°C, remove the inoculum and add the infection medium
containing the desired concentration of favipiravir.

 Incubate the plates at 37°C in a 5% COz2 incubator for 48-72 hours.
» Harvest the supernatant containing the progeny virus.

o For subsequent passages, use the harvested virus to infect fresh MDCK cell monolayers in
the presence of the same or increasing concentrations of favipiravir.

» Repeat the passaging for a sufficient number of rounds (e.g., 10 passages) to allow for the
selection of resistant variants.[11]

» After the final passage, plaque-purify the virus population to isolate individual resistant
clones.

e Sequence the genome of the resistant clones to identify mutations in the RdRp genes (PB1,
PB2, PA).

Protocol 2: Plaque Reduction Assay for Determining
Antiviral Susceptibility (ECso)
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This assay is a standard method to quantify the antiviral activity of a compound by measuring
the reduction in viral plaques.[5]

Materials:

MDCK cells

« Influenza virus stock

» Favipiravir stock solution

o 6-well plates

e Infection medium

o Overlay medium (e.g., containing Avicel or agarose)

o Crystal violet solution (0.1%)

e 10% buffered formalin

Procedure:

o Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.
o Prepare serial dilutions of favipiravir in infection medium.

 Dilute the influenza virus stock to a concentration that produces 50-100 plaque-forming units
(PFU) per well.

e Mix equal volumes of the diluted virus with each favipiravir dilution and a no-drug control.
Incubate for 1 hour at 37°C.

e Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.
» Allow the virus to adsorb for 1 hour at 37°C.

e Remove the inoculum and overlay the cells with the overlay medium containing the
corresponding concentrations of favipiravir.
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 Incubate the plates at 37°C in a 5% COz2 incubator for 48-72 hours, or until plaques are
visible in the virus-only control wells.

» Aspirate the overlay medium and fix the cells with 10% buffered formalin for at least 30
minutes.

» Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20
minutes.

e Gently wash the wells with water and allow the plates to air dry.
e Count the number of plaques in each well.

o Calculate the percentage of plaque reduction for each drug concentration compared to the
virus control. The ECso is the concentration of favipiravir that reduces the number of plaques
by 50%.

Protocol 3: Influenza Virus RNA-Dependent RNA
Polymerase (RdRp) Activity Assay (Minigenome Assay)

This cell-based assay is used to assess the activity of the influenza virus polymerase and the
effect of inhibitors or mutations.

Materials:
o HEK293T cells
e Plasmids encoding the influenza virus PB1, PB2, PA, and NP proteins

o A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus
promoter sequences (VRNA minigenome)

o Transfection reagent
o Favipiravir stock solution

o Luciferase assay system
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Procedure:
o Seed HEK293T cells in a 24-well plate.

» Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the vRNA
minigenome reporter plasmid. For studying resistance mutations, use plasmids encoding the
mutant polymerase subunits.

o At afew hours post-transfection, replace the medium with fresh medium containing various
concentrations of favipiravir or a no-drug control.

¢ Incubate the cells for 24-48 hours at 37°C.

e Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to
the manufacturer's instructions.

e The reporter activity is proportional to the RdRp activity. Compare the activity in the presence
of favipiravir to the no-drug control to determine the inhibitory effect.

Visualizations

Host Cell

T-705 (Favipiravir) Uptake T-7 \osphoribosylation osphorylation T-705-RTP
(extracellular) intracellular) (Active Form)
Viral Replication

Viral RNA Template " nthesizes . e
Viral RdRp Nascent Viral RNA Chain Termination

3. _Inhibits

Lethal Mutagenesis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1148250?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Intracellular activation of T-705 and its inhibitory effect on viral RNA synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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